![molecular formula C18H14N2OS B2620430 N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868674-33-3](/img/structure/B2620430.png)
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that belongs to the class of naphthothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired naphthothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using visible light and molecular oxygen.
Substitution: It can participate in substitution reactions, particularly at the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Visible light and molecular oxygen are used for oxidative formylation.
Substitution: Phenyl isothiocyanate is commonly used in the cyclocondensation reaction.
Major Products Formed
Scientific Research Applications
Key Structural Features
- Naphtho-thiazole Framework : Provides significant conjugation, influencing electronic properties.
- Cyclopropanecarboxamide Group : Enhances biological activity through potential interactions with cellular targets.
Medicinal Chemistry
Research indicates that N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide exhibits promising anti-cancer properties . Its ability to interact with specific molecular targets within cancer cells positions it as a potential therapeutic agent. The compound's thiazole ring engages with various biological targets like kinases and proteases involved in cellular signaling pathways critical for cancer progression .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the synthesis of more complex organic molecules. Its unique structure allows for the formation of metal complexes that can be utilized in various catalytic processes .
Materials Science
In industry, this compound is explored for applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for use in optoelectronic devices .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within cells. The benzothiazole moiety may facilitate binding to enzymes or receptors involved in critical cellular processes . Preliminary studies suggest that it may modulate enzyme activities pivotal in cancer progression and other diseases.
Case Studies
Several studies have highlighted the compound's potential:
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide involves its role as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in its oxidative reactions and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
- 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazoles
Uniqueness
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific structural features, such as the naphthothiazole core and the prop-2-yn-1-yl group. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Biological Activity
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a synthetic compound with potential biological activity. Its structure suggests various pharmacological properties, particularly due to the presence of the thiazole moiety, which is known for its diverse biological effects.
Chemical Structure and Properties
The compound can be characterized by its unique structure:
- Chemical Formula : C₁₄H₁₃N₃OS
- Molecular Weight : 273.34 g/mol
- Functional Groups : Contains a thiazole ring and a cyclopropanecarboxamide group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Thiazole derivatives have been reported to possess anti-inflammatory properties. In particular:
- In Vivo Studies : Compounds with similar structures have demonstrated efficacy in models of autoimmune diseases by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The thiazole group has been associated with antimicrobial effects:
- Research Findings : Studies show that thiazole-based compounds can inhibit bacterial growth, suggesting potential as antibacterial agents .
Data Tables
Biological Activity | Mechanism/Effect | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |
Antimicrobial | Inhibits growth of bacteria |
Case Studies
- Anticancer Study : A study on thiazole derivatives showed that specific compounds could reduce tumor size in xenograft models by promoting apoptosis in cancer cells while sparing normal cells .
- Anti-inflammatory Study : In a mouse model of collagen-induced arthritis, a thiazole derivative demonstrated significant reduction in joint inflammation and swelling, correlating with decreased levels of inflammatory markers .
Properties
IUPAC Name |
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-11-20-15-10-9-12-5-3-4-6-14(12)16(15)22-18(20)19-17(21)13-7-8-13/h1,3-6,9-10,13H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVMJTWMNSKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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